molecular formula C18H18O8 B14746994 Syringil CAS No. 530-07-4

Syringil

Cat. No.: B14746994
CAS No.: 530-07-4
M. Wt: 362.3 g/mol
InChI Key: BVROSQBQXJYCOZ-UHFFFAOYSA-N
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Description

Conceptual Framework of Lignin (B12514952) Monomeric Composition

The primary monomers incorporated into the lignin macromolecule are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. Upon polymerization, these monolignols give rise to the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively. novapublishers.comgreenagrochem.com

These three types of lignin units are distinguished by their degree of methoxylation on the aromatic ring. The p-hydroxyphenyl (H) unit has no methoxyl groups, the guaiacyl (G) unit has one methoxyl group at the C-3 position, and the syringyl (S) unit has two methoxyl groups at the C-3 and C-5 positions. novapublishers.comgreenagrochem.comwikipedia.orgnih.gov

The distribution of these units varies significantly across different plant types. Softwood lignin (from gymnosperms) is predominantly composed of guaiacyl (G) units, with minor amounts of H units. greenagrochem.comnih.gov Hardwood lignin (from angiosperms) contains a mixture of both guaiacyl (G) and syringyl (S) units. greenagrochem.comnih.gov Grass lignin typically includes all three units: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S). greenagrochem.com

The ratio of syringyl to guaiacyl units (S/G ratio) is a critical parameter that significantly impacts the physical and chemical properties of lignin and the plant cell wall. novapublishers.comwikipedia.org This ratio is a reliable indicator of lignin composition and can predict the response of lignocellulosic material to processes such as pulping and biomass pre-treatment. novapublishers.com

A higher S/G ratio generally indicates a lower degree of lignin condensation due to the prevalence of β-O-4 linkages formed by syringyl units compared to the more varied and condensed linkages formed by guaiacyl units. novapublishers.comfrontiersin.org This difference in structure can influence the accessibility of cell wall carbohydrates to enzymatic hydrolysis, a key step in biomass conversion processes. Some research suggests that biomass with a high lignin S/G ratio may be more amenable to enzymatic action. celignis.com

Studies have shown that the S/G ratio can correlate with other lignin properties, including interunit linkages and aromaticity. nih.govresearchgate.net For instance, a positive correlation has been observed between the S/G ratio and the abundance of β-O-4 and β-β linkages, while a negative correlation exists with β-5 linkages. researchgate.net The S/G ratio has also been linked to total lignin content and molecular weight, although these correlations can vary depending on the plant species. researchgate.net

The S/G ratio can vary not only between different plant species and genera but also within different tissues and cell types of the same plant, and can be influenced by growth conditions and plant age. celignis.com

Data on S/G ratios in different plant types:

Plant TypeDominant Lignin UnitsTypical S/G Ratio Range
Softwood (Gymnosperm)Guaiacyl (G)Low (e.g., Pine: 0.02, Spruce: 0.01) celignis.com
Hardwood (Angiosperm)Guaiacyl (G) and Syringyl (S)Variable (e.g., White birch: 2.0, Eucalyptus globulus bark: 2.8) celignis.comd-nb.info
Grassp-Hydroxyphenyl (H), Guaiacyl (G), and Syringyl (S)Variable (e.g., Sugarcane bagasse: ~1.5, Sugarcane straw: ~0.4) regulations.gov

Note: S/G ratios can vary widely based on species, tissue type, and analytical method used. celignis.comresearchgate.net

Distinction and Role of Syringyl, Guaiacyl, and p-Hydroxyphenyl Lignin Units

Evolutionary Context of Syringyl Lignin in Plant Lineages

The presence and distribution of syringyl lignin units across different plant lineages provide insights into the evolution of lignin biosynthesis and vascular tissue. Historically, syringyl lignin was primarily associated with angiosperms. nih.govnih.govnih.gov However, more recent research has revealed its presence in other plant groups, including some gymnosperms, lycophytes, and even non-vascular plants like liverworts and red algae. researchgate.nettandfonline.compnas.org

This broader distribution suggests that the ability to synthesize syringyl lignin may have evolved independently multiple times in different plant lineages, representing a case of convergent evolution. nih.govtandfonline.compnas.orgresearchgate.net Studies comparing the lignin biosynthetic pathways in angiosperms and lycophytes (specifically Selaginella) have shown that while both produce syringyl lignin, they utilize distinct enzymatic strategies. nih.govresearchgate.netmanchester.ac.uk In angiosperms, the enzyme ferulate 5-hydroxylase (F5H) plays a key role in the biosynthesis of syringyl units. nih.govnih.gov Phylogenetic analysis suggests that F5H and certain regulatory transcription factors appeared around the time of the divergence of angiosperms and gymnosperms. nih.gov

The evolution of syringyl lignin, particularly its association with fiber cells in angiosperms and Selaginella, has been hypothesized to contribute to enhanced mechanical support, potentially allowing for the development of less reinforced water-conducting elements. nih.govpnas.org The presence of syringyl lignin in the fossil record, predating the emergence of vascular plants, further complicates the understanding of its initial evolutionary pressures. researchgate.net

The study of syringyl lignin's evolutionary history continues to reveal the complexity and plasticity of lignin biosynthesis across the plant kingdom.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

530-07-4

Molecular Formula

C18H18O8

Molecular Weight

362.3 g/mol

IUPAC Name

1,2-bis(4-hydroxy-3,5-dimethoxyphenyl)ethane-1,2-dione

InChI

InChI=1S/C18H18O8/c1-23-11-5-9(6-12(24-2)17(11)21)15(19)16(20)10-7-13(25-3)18(22)14(8-10)26-4/h5-8,21-22H,1-4H3

InChI Key

BVROSQBQXJYCOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)C(=O)C2=CC(=C(C(=C2)OC)O)OC

Origin of Product

United States

Molecular Mechanisms and Biosynthetic Pathways of Syringyl Monolignols

Overview of the Phenylpropanoid Pathway in Syringyl Monolignol Production

The phenylpropanoid pathway initiates with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL), yielding cinnamic acid. Subsequent hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H) produces 4-coumaric acid. These initial steps are common to the biosynthesis of all monolignols and other phenylpropanoids uni.lunih.gov. To enter the monolignol-specific branch, 4-coumaric acid is typically converted to its CoA ester by 4-coumarate-CoA ligase (4CL) uni.lu. Downstream enzymatic reactions, including hydroxylations and methylations of the aromatic ring and reduction of the side chain, channel intermediates towards the specific monolignols. The pathway leading to syringyl monolignols diverges through hydroxylation at the 5-position of the aromatic ring and subsequent methylation steps uni.lu.

Key Enzymatic Components in Syringyl Monolignol Biosynthesis

Several key enzymes are specifically involved in the biosynthesis of syringyl monolignols, catalyzing the modifications necessary to produce the 3,5-dimethoxy-4-hydroxyphenyl structure characteristic of the syringyl unit.

Ferulate 5-hydroxylase (F5H), also known as coniferyl aldehyde 5-hydroxylase (CAld5H) or CYP84A1, is a crucial cytochrome P450-dependent monooxygenase in the syringyl monolignol pathway. This enzyme catalyzes the hydroxylation at the 5-position of the aromatic ring. While initially characterized as acting on ferulate, research indicates that in many species, F5H/CAld5H primarily utilizes coniferyl aldehyde as its substrate, converting it to 5-hydroxyconiferyl aldehyde. This hydroxylation step is essential for creating the precursor structure that will receive a second methylation to form the syringyl guaiacyl pattern.

O-methyltransferases play a vital role in introducing the methoxy (B1213986) groups to the aromatic ring. Caffeate O-methyltransferase (COMT) is a well-characterized enzyme that catalyzes the methylation of caffeate to ferulate and 5-hydroxyferulate to sinapate uni.lu. In the context of syringyl biosynthesis, COMT is primarily responsible for methylating the hydroxyl group at the 5-position of 5-hydroxyferulate, leading to sinapate. However, some studies suggest that COMT, or a closely related enzyme sometimes referred to as AldOMT, can also methylate 5-hydroxyconiferyl aldehyde to produce sinapaldehyde (B192390). This methylation is necessary to establish the two methoxy groups found in sinapyl alcohol.

The final step in monolignol biosynthesis is the reduction of the cinnamyl aldehyde to its corresponding alcohol. Cinnamyl alcohol dehydrogenase (CAD) is the primary enzyme responsible for this reduction for all three monolignols: p-coumaraldehyde, coniferyl aldehyde, and sinapaldehyde uni.lu. CAD catalyzes the NADPH-dependent reduction of sinapaldehyde to sinapyl alcohol. While a "syringyl-specific alcohol dehydrogenase" (SAD) was historically proposed, further research has often indicated that SAD activity is typically attributable to specific isoforms of CAD that may exhibit a preference for sinapaldehyde as a substrate, rather than representing a distinct enzyme class. Therefore, CAD is considered the key enzyme for the final reduction step in syringyl monolignol biosynthesis.

4-Coumarate-CoA ligase (4CL) catalyzes the formation of CoA thioesters from hydroxycinnamic acids, a crucial activation step that primes these molecules for subsequent enzymatic reactions in the phenylpropanoid pathway uni.lu. While 4CL acts relatively early in the pathway, different isoforms of 4CL exist, and their substrate specificities can influence the metabolic flux towards the different monolignol branches. Isoforms with activity towards 4-coumaric acid, caffeic acid, and ferulic acid contribute to providing the activated precursors necessary for the downstream enzymes involved in syringyl monolignol biosynthesis.

Syringyl-Specific Alcohol Dehydrogenase (SAD) and Cinnamyl Alcohol Dehydrogenase (CAD)

Proposed and Verified Biosynthetic Routes to Syringyl Monolignols

The generally accepted pathway for syringyl monolignol biosynthesis proceeds from phenylalanine through a series of enzymatic steps. Phenylalanine is converted to cinnamic acid, then to 4-coumaric acid, and subsequently to caffeic acid. Caffeic acid is methylated by COMT to form ferulic acid. Ferulic acid is then hydroxylated at the 5-position by F5H/CAld5H to yield 5-hydroxyferulic acid. 5-Hydroxyferulic acid is methylated by COMT to produce sinapic acid. Alternatively, the pathway can proceed through the aldehyde intermediates. Feruloyl-CoA is reduced to coniferyl aldehyde. Coniferyl aldehyde is hydroxylated by F5H/CAld5H to 5-hydroxyconiferyl aldehyde. 5-Hydroxyconiferyl aldehyde is then methylated, likely by COMT or AldOMT activity, to form sinapaldehyde. Finally, sinapaldehyde is reduced by CAD to produce sinapyl alcohol, the primary syringyl monolignol uni.lunih.gov.

CAld5H/COMT-Mediated Pathway from Guaiacyl to Syringyl Monolignol Intermediates

A central question in lignin (B12514952) biosynthesis concerns how guaiacyl intermediates are converted to syringyl monolignols in angiosperms. Research has elucidated a significant pathway mediated by the enzymes coniferyl aldehyde 5-hydroxylase (CAld5H) and caffeate O-methyltransferase (COMT). This pathway involves the conversion of coniferyl aldehyde, a guaiacyl intermediate, to sinapyl aldehyde, a key precursor for syringyl monolignols wikipedia.orgthegoodscentscompany.comresearchgate.net.

Studies, including those on sweetgum (Liquidambar styraciflua), have shown that CAld5H catalyzes the 5-hydroxylation of coniferyl aldehyde to produce 5-hydroxyconiferyl aldehyde. Subsequently, COMT methylates 5-hydroxyconiferyl aldehyde to form sinapyl aldehyde wikipedia.orgthegoodscentscompany.com. This CAld5H/COMT-mediated route from coniferyl aldehyde to sinapyl aldehyde via 5-hydroxyconiferyl aldehyde is supported by the detection of these endogenous aldehydes in lignifying tissues wikipedia.orgthegoodscentscompany.comresearchgate.net.

This pathway contrasts with a previously considered route involving the hydroxylation of ferulate to 5-hydroxyferulate followed by methylation to sinapate wikipedia.orgthegoodscentscompany.com. Enzymatic analysis has indicated that the catalytic efficiency (kcat/Km) of CAld5H for coniferyl aldehyde is significantly higher (approximately 140 times greater) than for ferulate wikipedia.orgresearchgate.net. Furthermore, the presence of coniferyl aldehyde can noncompetitive inhibit the 5-hydroxylation of ferulate, effectively channeling the biosynthetic flux towards the CAld5H-mediated pathway wikipedia.orgthegoodscentscompany.comresearchgate.net. This suggests that in the presence of coniferyl aldehyde, syringyl monolignols are primarily synthesized through the coniferyl aldehyde route wikipedia.orgthegoodscentscompany.comresearchgate.net.

The syringyl monolignol biosynthesis pathway is proposed to branch out from the guaiacyl pathway at coniferaldehyde (B117026) through the mediation of CAld5H, a 5-hydroxyconiferaldehyde (B1237348) O-methyltransferase (AldOMT, which can be COMT), and a syringyl-specific alcohol dehydrogenase (SAD) nih.gov. The function of the CAld5H gene in this pathway has been confirmed in vivo in transgenic Populus nih.gov.

Sinapic Acid Conversion to Sinapyl Alcohol via Sinapoyl-CoA

While the CAld5H/COMT pathway is prominent, the conversion of sinapic acid to sinapyl alcohol via sinapoyl-CoA has also been investigated as a potential route in syringyl monolignol biosynthesis nih.govwikipedia.org. Tracer experiments using labeled sinapic acid with stable isotopes in species like Robinia pseudoacacia (robinia) and Nerium indicum (oleander) have provided evidence supporting this pathway nih.govwikipedia.org.

In these studies, when heptadeuterosinapic acid was supplied, syringyl units containing seven deuterium (B1214612) labels were detected, indicating the incorporation of sinapic acid into syringyl lignin nih.govwikipedia.org. Furthermore, 4-coumarate-CoA ligase (4CL) activity towards sinapic acid was detected in crude enzyme preparations from the differentiating xylem or stems of robinia and oleander, and labeled sinapic acids were incorporated into syringyl lignin nih.gov. These findings suggest that robinia and oleander possess a pathway that produces sinapyl alcohol from sinapic acid via sinapoyl-CoA nih.gov.

However, the relevance of sinapoyl-CoA formation and its conversion to sinapaldehyde in monolignol biosynthesis can be uncertain in some species, such as poplar wikipedia.org. In contrast to robinia and oleander, 4CL activity towards sinapic acid was not detected in Magnolia and Arabidopsis, and labeled sinapic acid was not incorporated into lignin in these species nih.gov. This highlights potential variations in the utilization of the sinapic acid to sinapyl alcohol pathway across different plant species.

Multifaceted Biosynthetic Pathways Across Plant Species

The composition of lignin monomers, including the presence and proportion of syringyl units, varies considerably among different plant species mpg.dempg.de. While syringyl lignin is generally considered a characteristic feature of angiosperms, its presence has also been detected in other vascular plants, such as lycophytes mpg.de. This suggests that the ability to produce syringyl lignin has arisen independently in different plant lineages through convergent evolution mpg.dewikipedia.orgnih.gov.

Studies comparing syringyl lignin biosynthesis in the lycophyte Selaginella and angiosperms have revealed distinct enzymatic strategies wikipedia.orgnih.gov. In angiosperms, syringyl lignin biosynthesis typically involves phenylpropanoid meta-hydroxylases like C3'H and F5H (CAld5H) mpg.dewikipedia.org. In contrast, Selaginella employs a phenylpropanoid dual meta-hydroxylase that can bypass several steps of the canonical lignin biosynthetic pathway found in flowering plants wikipedia.orgnih.gov. This indicates that convergent evolution of syringyl lignin biosynthesis has occurred via distinct biochemical routes wikipedia.orgnih.gov.

Gymnosperms, such as conifers, generally lack syringyl lignin units and their lignin is primarily composed of guaiacyl units wikipedia.orgwikidata.org. This absence is associated with the lack of orthologs for key enzymes like F5H (CAld5H) and certain transcription factors involved in syringyl lignin biosynthesis found in angiosperms mpg.dewikipedia.org. The presence or absence of specific enzymes and the variations in biosynthetic routes contribute to the multifaceted nature of syringyl monolignol biosynthesis across the plant kingdom.

Genetic and Transcriptional Regulation of Syringyl Lignin Biosynthesis

The precise deposition and composition of syringyl lignin are tightly controlled at the genetic and transcriptional levels. A complex regulatory network involving transcription factors, microRNAs, and specific gene expression patterns governs the enzymes and pathways involved in syringyl monolignol biosynthesis.

Role of Transcription Factors (e.g., MYB58, NAC Transcription Factors like NST1)

Transcription factors (TFs) play a crucial role in regulating lignin biosynthesis by controlling the expression of genes encoding biosynthetic enzymes nih.govwikipedia.org. Members of the NAC and MYB families are particularly important regulators of secondary cell wall formation and lignin synthesis nih.govnih.govnih.govwikipedia.org.

NAC transcription factors, such as NST1 and SND1 (NST3), act as master switches for the entire secondary cell wall biosynthesis program in Arabidopsis mpg.denih.govnih.gov. These NAC proteins activate a cascade of downstream transcription factors, including MYB proteins, which in turn regulate the biosynthetic pathways for cell wall components like lignin mpg.denih.govnih.gov.

MYB transcription factors, such as MYB58 and MYB63, are specific transcriptional activators of lignin biosynthesis genes mpg.denih.govnih.govnih.gov. These MYBs can directly activate the expression of genes in the lignin pathway by binding to specific DNA elements, such as AC elements, found in their promoter regions mpg.denih.govnih.gov. MYB58 and MYB63 are regulated by NAC master switches like SND1 and its homologs NST1, NST2, VND6, and VND7, as well as their downstream target MYB46 nih.gov. Overexpression of MYB58 and MYB63 can lead to the activation of lignin biosynthetic genes and ectopic lignin deposition nih.govwikipedia.orgnih.gov.

Other MYB transcription factors, such as MYB103, have also been suggested to be involved in syringyl lignin biosynthesis and are regulated by NST1 nih.gov. The coordinated action of these transcription factors forms a hierarchical network that precisely controls the expression of genes involved in the production of syringyl and other lignin monolignols nih.govnih.govwikipedia.org.

Involvement of MicroRNAs in Upstream Regulatory Networks

Beyond transcription factors, microRNAs (miRNAs) are also involved in the complex upstream regulatory networks that control lignin biosynthesis and wood formation nih.govwikipedia.orgfishersci.se. MiRNAs are small, non-coding RNA molecules that regulate gene expression at the post-transcriptional level by binding to target messenger RNAs (mRNAs) fishersci.se.

Studies have identified specific miRNAs that are implicated in the regulation of syringyl lignin biosynthesis. For instance, osa-miR528-5p and mtr-miR2673a have been identified as key miRNAs that regulate syringyl lignin biosynthesis in certain plant species thegoodscentscompany.com. MiR397 is another miRNA family that has been reported to be involved in lignin metabolism, content, and composition, and it can directly target the transcripts of laccase genes, which are involved in lignin polymerization fishersci.senih.gov.

The involvement of miRNAs adds another layer of complexity to the regulatory network controlling syringyl monolignol production, highlighting the intricate molecular mechanisms that ensure proper lignin deposition and composition in plants nih.govwikipedia.orgfishersci.se.

Gene Expression Patterns and Spatiotemporal Control

The biosynthesis and deposition of syringyl lignin are not uniform throughout the plant but are precisely controlled in a spatiotemporal manner mpg.delipidmaps.orguni.lu. This means that the expression of genes encoding lignin biosynthetic enzymes and regulatory factors varies depending on the tissue type and developmental stage lipidmaps.orguni.lumpg.de.

Lignification is a developmentally regulated process, and the deposition of syringyl lignin can be restricted to specific cell types, such as the sclerified parenchyma in Arabidopsis or the stem cortex in Selaginella mpg.de. The spatiotemporal patterns of lignification are closely associated with the expression patterns of lignin biosynthesis and regulatory genes, which are controlled by specific promoters lipidmaps.orguni.lu.

Studies have identified promoters of phenylpropanoid and lignin biosynthesis genes that drive gene expression specifically in vascular tissues, where lignin deposition is prominent lipidmaps.orguni.lu. The temporal patterns of gene expression, such as the activity of the PtCOMT promoter in the developing xylem during specific growth stages, also contribute to the precise control of lignin synthesis lipidmaps.org. Understanding these gene expression patterns and their spatiotemporal control is crucial for comprehending how plants regulate the production and deposition of syringyl lignin, ultimately influencing the structural and functional properties of their cell walls.

Metabolic Flux Control Points in Syringyl Monolignol Production

Understanding the metabolic flux control points in syringyl monolignol biosynthesis is crucial for manipulating lignin content and composition in plants, which has implications for biomass utilization and plant development. Research has identified several enzymes that play significant roles in regulating the flow of metabolites through this pathway.

Coniferaldehyde 5-hydroxylase (CAld5H/F5H) is considered a key branch point enzyme and a potential control point for regulating syringyl lignin biosynthesis. osti.govresearchgate.netfrontiersin.org Studies have shown that CAld5H has a relatively low enzyme turnover rate compared to other enzymes in the syringyl pathway. osti.gov In vivo studies using transgenic aspen overexpressing CAld5H demonstrated that this enzyme can serve as a control point for regulating syringyl lignin biosynthesis. osti.gov Overexpression of F5H has been shown to increase the proportion of S-monolignols. researchgate.net Conversely, downregulation of F5H can substantially reduce the syringyl/guaiacyl (S/G) ratio in lignin. frontiersin.org

Caffeic acid O-methyltransferase (COMT) also plays a significant role in controlling metabolic flux towards syringyl units. COMT catalyzes the methylation of 5-hydroxyconiferaldehyde to sinapaldehyde. nih.govosti.govnih.gov Reduced COMT activity in transgenic Populus species has been shown to reduce the production of syringyl monolignols. oup.com

The final step, catalyzed by alcohol dehydrogenases (CAD and SAD), also contributes to flux control. The discovery of a syringyl-specific alcohol dehydrogenase (SAD) in angiosperms suggests a dedicated enzymatic step for the reduction of sinapaldehyde to sinapyl alcohol, distinct from the reduction of coniferaldehyde to coniferyl alcohol by CAD. nih.govosti.govacademie-sciences.fr The specificities and activities of these enzymes influence the final ratio of guaiacyl and syringyl monolignols available for polymerization. nih.govacademie-sciences.fr

Metabolic flux through the syringyl pathway can also be influenced by the availability of substrates and the interplay between different branches of the phenylpropanoid pathway. For instance, coniferaldehyde, the substrate for CAld5H, is a major branch point, and metabolic flexibility exists downstream of this point. osti.gov The efficiency of enzymes in utilizing specific substrates and the potential for substrate inhibition can further regulate flux. For example, coniferaldehyde can act as a noncompetitive inhibitor of ferulate 5-hydroxylation by CAld5H, effectively channeling flux through the coniferaldehyde-dependent route to syringyl monolignol. nih.gov

Research findings on metabolic flux control points often involve analyzing enzyme kinetics, gene expression patterns, and the effects of genetic manipulation (e.g., overexpression or downregulation of specific genes) on metabolite levels and lignin composition.

Here is a table summarizing some key enzymes and their roles in syringyl monolignol biosynthesis and flux control:

EnzymeAbbreviationCatalyzed ReactionRole in Syringyl PathwayPotential Flux Control Point
Caffeic acid O-methyltransferaseCOMTMethylation of 5-hydroxyconiferaldehyde to sinapaldehydeEssential for the formation of the syringyl aldehyde precursor. nih.govosti.govnih.govSignificant oup.com
Cinnamoyl-CoA reductaseCCRReduction of hydroxycinnamoyl-CoA esters to hydroxycinnamaldehydesProvides sinapaldehyde precursor (via sinapoyl-CoA). academie-sciences.frrcsb.orgEssential, but likely not rate-limiting in all cases academie-sciences.fr
Coniferaldehyde 5-hydroxylaseCAld5H/F5H5-hydroxylation of coniferaldehyde to 5-hydroxyconiferaldehydeKey branch point enzyme directing flux towards syringyl biosynthesis. nih.govosti.govnih.govfrontiersin.orgKey control point osti.govresearchgate.netfrontiersin.org
Syringyl-specific alcohol dehydrogenaseSADReduction of sinapaldehyde to sinapyl alcoholCatalyzes the final step in syringyl monolignol formation in angiosperms. nih.govosti.govacademie-sciences.frImportant for final product formation and S/G ratio academie-sciences.fr

Further detailed research findings on enzyme kinetics and the impact of specific gene manipulations provide quantitative data on the influence of these enzymes on metabolic flux. For example, kinetic studies comparing the efficiency of CAld5H with different substrates have shown a significantly higher catalytic efficiency for coniferaldehyde compared to ferulate, supporting the coniferaldehyde branch point hypothesis. nih.gov

Advanced Analytical Methodologies for Syringyl Lignin Characterization

Chemical Degradation Techniques for Lignin (B12514952) Monomer Analysis

Chemical degradation methods involve the controlled breakdown of the lignin polymer into identifiable low-molecular-weight compounds, typically monomers, whose yields and ratios can be related back to the original lignin structure.

Nitrobenzene (B124822) Oxidation (NBO) is a classical chemical degradation method widely applied for the structural elucidation of lignin. This technique involves the oxidation of lignin under alkaline conditions at elevated temperatures (160-180 °C) novapublishers.commdpi.com. The process leads to the oxidative cleavage of certain linkages within the lignin polymer, primarily the α–β bonds of uncondensed units, resulting in the formation of aromatic aldehydes and corresponding carboxylic acids mdpi.comtechscience.com. For hardwood lignins, the principal aldehyde products are syringaldehyde (B56468), derived from syringyl units, and vanillin (B372448), originating from guaiacyl units novapublishers.com. Grass lignins also yield p-hydroxybenzaldehyde from p-hydroxyphenyl units novapublishers.com. The yields of these aldehydes provide a quantitative measure of the uncondensed S and G units present in the lignin mdpi.com. Analysis of the oxidation products is commonly performed using High-Performance Liquid Chromatography (HPLC) novapublishers.com. While NBO is known for its selectivity and has been historically significant in lignin research, it utilizes nitrobenzene, a recognized animal carcinogen, and its complete reaction mechanism is still under investigation mdpi.comncsu.edu.

Permanganate Oxidation (PMO) is another chemical degradation technique employed for lignin characterization. This method focuses on the oxidative degradation of the aliphatic side chains attached to the aromatic rings of lignin units, producing a mixture of aromatic carboxylic acids researchgate.net. The analysis of these acidic products provides information regarding the substitution patterns on the aromatic rings and the frequency of various interunit linkages within the lignin structure researchgate.net. For instance, PMO of methylated spruce lignin yields metahemipinic acid, which is informative about the lignin's structure ncsu.edu. PMO has been utilized to estimate the proportions of uncondensed and condensed structures within the phenolic fractions of lignin researchgate.net.

Thioacidolysis is a chemical degradation method specifically designed to cleave the prominent β-O-4 ether linkages in lignin mdpi.compyrodata.com. This selective cleavage releases monomeric units that are representative of the lignin composition at these linked positions. The resulting monomers are typically analyzed using Gas Chromatography/Mass Spectrometry (GC/MS) to determine the S/G ratio and identify other structural features d-nb.info. Thioacidolysis is considered a valuable tool for investigating the structural nuances of lignin acs.org.

Derivatization Followed by Reductive Cleavage (DFRC) is a more recently developed method that also targets the cleavage of α- and β-aryl ether bonds in lignin pyrodata.comacs.orgtandfonline.com. The DFRC procedure involves a sequence of steps: initial derivatization with acetyl bromide, followed by reductive cleavage using zinc, and finally acetylation tandfonline.com. This method is highly effective in cleaving β-O-4 linkages, releasing characteristic hydroxycinnamyl peracetates as the main monomeric products pyrodata.com. These peracetates can be quantified, often by GC, to determine the S/G ratio pyrodata.com. A notable advantage of the DFRC method is its ability to preserve γ-ester groups present on the lignin side chains, allowing for the analysis of natural acylation patterns acs.org. Studies have demonstrated that DFRC can yield monomer quantities comparable to other ether-cleaving analytical techniques and is particularly well-suited for analyzing isolated lignin samples pyrodata.com. The DFRC method has been successfully applied to characterize the lignin composition of various plant species, including hardwoods and grasses usda.govpyrodata.com. Furthermore, modified versions of the DFRC protocol have been developed to specifically identify naturally occurring acetate (B1210297) groups on lignins, revealing that in some hardwoods, acetylation preferentially occurs on syringyl units acs.org.

Alkaline oxidation methods encompass a range of techniques that utilize alkaline conditions and various oxidants, such as nitrobenzene (as discussed in 3.1.1), cupric oxide (CuO), or molecular oxygen, to depolymerize lignin and produce valuable aromatic compounds, including syringaldehyde and vanillin mdpi.comrsc.orgresearchgate.netnih.gov. Alkaline aerobic oxidation, for instance, has been explored for the production of aromatic aldehydes like vanillin and syringaldehyde from lignin rsc.org. While NBO generally provides high yields, comparable monomer yields have been achieved through methods like reductive catalytic fractionation (RCF) and alkaline aerobic oxidation, although syringyl units may exhibit lower stability under oxidative conditions rsc.org.

Research on the alkaline aerobic oxidation of native poplar lignin has shown the formation of various products, including vanillin, syringaldehyde, acetosyringone (B1664989), vanillic acid, syringic acid, and p-hydroxybenzoic acid rsc.orgmit.edu. Syringaldehyde has been observed to be significantly more reactive than vanillin and can undergo further oxidation to form non-aromatic carboxylic acids under alkaline aerobic conditions rsc.orgmit.edu. Optimal yields of phenolic compounds are typically obtained with high concentrations of NaOH and elevated temperatures, coupled with short reaction times to minimize product degradation rsc.orgmit.edu.

Alkaline cupric oxide oxidation (OxCuO) is another effective method for lignin structural analysis, capable of cleaving not only β-O-4 linkages but also the more robust C-C bonds found in β-β′ and β-5′ moieties nih.gov. Improved OxCuO methods have demonstrated higher monomer yields from hardwood lignin compared to conventional NBO and reductive depolymerization techniques nih.gov.

Thioacidolysis and Derivatization Followed by Reductive Cleavage (DFRC)

Spectroscopic Approaches for Syringyl and S/G Ratio Determination

Spectroscopic methods offer non-destructive or less destructive alternatives to chemical degradation for characterizing lignin structure and determining the S/G ratio. These techniques analyze the interaction of electromagnetic radiation with the lignin molecule to provide structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for the comprehensive structural characterization of lignin. It provides detailed information about the various structural units and linkages present in the polymer mdpi.com. Both one-dimensional (1D) and, more notably, two-dimensional (2D) NMR techniques, such as 2D Heteronuclear Single Quantum Coherence (HSQC) NMR, are invaluable for analyzing lignin composition and determining the S/G ratio novapublishers.comacs.orgthegoodscentscompany.comthegoodscentscompany.comfishersci.casigmaaldrich.comresearchgate.netcolab.ws.

2D HSQC NMR allows for the correlation of signals from directly bonded protons and carbons, providing highly resolved spectra that enable the identification and quantification of different lignin units colab.ws. Characteristic signals in the aromatic region of the HSQC spectrum correspond to the various carbons and protons in guaiacyl (G), syringyl (S), and p-hydroxyphenyl (H) units, allowing for their differentiation and relative quantification colab.ws. For example, distinct signals are observed for the C-H correlations in G units (e.g., G2, G5, G6) and S units (S2/6) colab.ws. By integrating the intensities of these specific signals, the relative proportions of S and G units, and consequently the S/G ratio, can be accurately determined osti.govbohrium.com.

NMR spectroscopy can be applied to isolated lignin samples dissolved in appropriate solvents like DMSO-d6 colab.ws. It is also possible to analyze lignin directly within the plant cell wall using solid-state NMR techniques, providing insights into the lignin structure in its native environment mdpi.comresearchgate.net. While variations in NMR methods and data processing can lead to slight differences in reported S/G ratios, the technique consistently provides valuable structural information and generally shows good correlation in trends across different samples osti.govbohrium.com. NMR is recognized as a reliable and comprehensive method in the field of wood chemistry, significantly advancing the understanding of the complex lignin polymer mdpi.com.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC-MS) is an analytical technique that involves the rapid thermal decomposition of lignin in an inert atmosphere (pyrolysis), followed by the separation and identification of the volatile pyrolysis products using GC-MS novapublishers.comrsc.orgthegoodscentscompany.comfishersci.caaalto.fi. This technique is particularly advantageous for analyzing the composition of lignin directly within plant biomass samples without extensive pre-treatment aalto.fi.

During pyrolysis, the lignin polymer breaks down into a variety of smaller aromatic compounds, including characteristic guaiacyl- and syringyl-type derivatives aalto.fi. The relative abundance of these pyrolysis products can be used to determine the lignin composition and estimate the S/G ratio of the biomass feedstock ncsu.eduaalto.fi. Py-GC-MS allows for the identification of numerous lignin-derived compounds, such as guaiacol, 4-methylguaiacol, 4-vinylguaiacol, and vanillin (derived from G units), as well as 4-ethylsyringol, 4-vinylsyringol, homosyringaldehyde, and acetosyringone (derived from S units) ncsu.edu. The S/G ratio is typically calculated based on the integrated areas of the peaks corresponding to selected syringyl and guaiacyl markers in the resulting chromatogram ncsu.eduresearchgate.net.

Py-GC-MS offers several benefits, including the ability to analyze very small sample quantities with minimal preparation and a relatively rapid analysis time ncsu.edu. Studies have shown that S/G ratios determined by Py-GC-MS are comparable to those obtained by methods like alkaline nitrobenzene oxidation, although minor discrepancies may arise due to the different degradation mechanisms involved ncsu.eduresearchgate.net. Py-GC-MS, especially when combined with multivariate statistical analysis, can serve as a high-throughput method for screening large numbers of biomass samples based on their lignin composition and S/G ratio d-nb.infouga.edu. However, some research suggests that Py-GC-MS may underestimate the content of native-type syringyl structures and the resulting S/G ratios compared to techniques like thermochemolysis aalto.fi.

Analytical MethodTechnique TypeKey PrincipleSyringyl Characterization AspectTypical OutputAdvantagesDisadvantages
Nitrobenzene Oxidation (NBO)Chemical DegradationAlkaline oxidation cleaves α–β bonds, yielding aromatic aldehydes.Quantification of uncondensed syringyl units.Syringaldehyde, vanillin, p-hydroxybenzaldehyde.Established method, provides quantitative data on uncondensed units.Uses toxic reagent (nitrobenzene), mechanism not fully understood, destructive.
Permanganate Oxidation (PMO)Chemical DegradationOxidation of aliphatic side chains, forming aromatic carboxylic acids.Information on substitution pattern of units.Aromatic carboxylic acids.Provides insights into linkage types and substitution patterns.Can involve pre-treatment steps, destructive.
ThioacidolysisChemical DegradationSelective cleavage of β-O-4 ether linkages.Releases syringyl monomers from β-O-4 linkages.Monomeric units (analyzed by GC/MS).Selective for β-O-4 linkages, provides monomer composition from these linkages.Destructive, may induce chemical changes.
Derivatization Followed by Reductive Cleavage (DFRC)Chemical DegradationCleavage of α- and β-aryl ethers via derivatization and reductive cleavage.Releases syringyl peracetates from β-O-4 linkages.Hydroxycinnamyl peracetates (analyzed by GC).Efficient β-O-4 cleavage, preserves γ-esters, can analyze acylation.Destructive, multi-step procedure.
Alkaline Oxidation MethodsChemical DegradationOxidation under alkaline conditions (e.g., with CuO, O2).Production of syringaldehyde and other phenolics.Syringaldehyde, vanillin, other phenolics.Can produce valuable chemicals, applicable to various lignin types.Syringyl units can be less stable, potential for over-oxidation and product degradation.
NMR Spectroscopy (1D and 2D HSQC)SpectroscopicAnalysis of nuclear magnetic properties of atoms in lignin structure.Identification and quantification of syringyl units and S/G ratio.NMR spectra (peaks corresponding to S, G, H units).Non-destructive (for solid-state), provides detailed structural information, applicable to whole cell wall.Requires specialized equipment, sample preparation can be complex for solution-state.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC-MS)Spectroscopic/ThermalThermal degradation followed by GC-MS analysis of volatile products.Identification and relative quantification of syringyl-derived pyrolysis products.Pyrolysis products (analyzed by GC-MS).Small sample size, minimal preparation, relatively fast, in situ analysis.Can underestimate certain structures, results may vary based on conditions, destructive.

Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman) Spectroscopy

Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman) spectroscopies are valuable tools for the structural characterization of lignin, including the assessment of its syringyl content. FT-IR spectroscopy can characterize the functional groups present in lignin, allowing for the determination of the relative amounts of guaiacyl and syringyl units. nih.gov Specific absorption bands in the FT-IR spectra are associated with the characteristic vibrations of these units. For instance, peaks around 1325 cm⁻¹ and 1268 cm⁻¹ are related to the C-O stretching vibrations in the syringyl and guaiacyl rings, respectively, and the ratios of their intensities can be used to estimate the S/G ratio. thegoodscentscompany.com Other bands, such as those at 1159 cm⁻¹, 1120 cm⁻¹, and 830 cm⁻¹, are also indicative of the presence of H, S, and G units in lignin. fishersci.se Second derivative analysis of FT-IR spectra can further enhance the resolution of overlapping peaks and aid in determining the levels of guaiacyl and syringyl units, as well as intramolecular hydrogen interactions. nih.gov

FT-Raman spectroscopy offers a non-destructive and rapid approach for measuring the S/G ratio in lignin with minimal sample preparation. thegoodscentscompany.com This technique is based on the inelastic scattering of light, providing vibrational information about the molecular structure. Characteristic Raman bands are used to monitor the relative abundance of S and G units. Bands at approximately 1331 cm⁻¹ and 1270 cm⁻¹ have been selected to track changes in S and G units, respectively. thegoodscentscompany.com A more recent method utilizes the band-area intensity of the Raman peak at 370 cm⁻¹ for estimating the syringyl unit content in wood lignins. Both FT-IR and FT-Raman spectroscopies, particularly when combined with multivariate analysis techniques, can effectively differentiate between different types of lignin, such as those from hardwoods, softwoods, and grasses, based on the variations in their syringyl and guaiacyl unit composition. thegoodscentscompany.com

Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF-MS)

Mass spectrometry techniques play a significant role in the analysis of lignin structure, composition, and molecular weight. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) and Pyrolysis Molecular Beam Mass Spectroscopy (py-MBMS) are widely used methods for determining the S/G ratio by analyzing the volatile products generated from the thermal degradation of lignin. Py-GC/MS allows for the separation, identification, and quantification of various aromatic compounds released upon pyrolysis, including specific markers for syringyl and guaiacyl units, which are then used to calculate the S/G ratio. Py-MBMS can directly estimate the total lignin content and the ratios of p-hydroxyphenyl, guaiacyl, and syringyl units from the obtained spectra. Mass spectrometry can also provide valuable information regarding the fragmentation patterns of lignin, aiding in the elucidation of its complex structure. For instance, peaks at m/z 167 are commonly observed in the mass spectra of sound wood and are generated by the fragmentation of syringyl compounds.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight-Mass Spectrometry (MALDI-TOF-MS) is a powerful technique employed for determining the molecular mass and molecular mass distribution of lignin. MALDI-TOF-MS can provide insights into the oligomeric distribution of lignin samples containing both guaiacyl and syringyl moieties. This technique is capable of identifying lignin monomers and oligomers, including those that contain syringyl units. Studies have utilized MALDI-TOF-MS to identify specific syringyl-containing derivatives, such as syringylglycerol and syringol derivatives, within lignin extracts. While MALDI-TOF-MS is well-established for the analysis of synthetic polymers, its application to the complex and heterogeneous structure of lignin presents certain challenges related to ionization efficiency and spectral resolution. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) has also been used to determine the spatial distribution of syringyl and guaiacyl lignins within wood cell walls.

Chromatographic Separations in Lignin Analysis

Chromatographic techniques are essential for separating the complex mixture of compounds derived from lignin, enabling their subsequent analysis and characterization.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used chromatographic methods in lignin analysis. HPLC is frequently employed to analyze the products obtained from chemical degradation methods, such as nitrobenzene oxidation (NBO). NBO of lignin yields aromatic aldehydes, including vanillin (derived from guaiacyl units) and syringaldehyde (derived from syringyl units). By quantifying these aldehydes using HPLC, the S/G ratio of the original lignin can be determined. GC, often coupled with mass spectrometry (GC/MS), is another powerful technique for analyzing lignin degradation products and pyrolysis products. Pyrolysis-GC/MS is a common approach for determining lignin structure and S/G ratio, offering advantages in terms of sample preparation time compared to some wet chemical methods. This technique allows for the identification and quantification of lignin monomers and other degradation products. Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) has also been reported as a method for determining the S/G ratio in lignin by quantifying vanillin and syringaldehyde after hydrolysis.

Size Exclusion Chromatography (SEC) for Molecular Mass Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a primary technique for determining the molecular weight and molecular weight distribution (MWD) of lignin. SEC separates macromolecules based on their hydrodynamic volume in solution, with larger molecules eluting faster than smaller ones. Lignin samples are typically dissolved in suitable solvents, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) containing lithium bromide, for SEC analysis. In some cases, acetylation of lignin samples is performed before SEC analysis to improve solubility and reduce aggregation. SEC provides important parameters characterizing the molecular size of lignin polymers, including the weight-average molecular weight (Mw) and the number-average molecular weight (Mn). The molecular weight of lignin can vary significantly depending on the plant source and the isolation process employed. Acknowledging the heterogeneity and branched structure of lignin, a challenge in SEC analysis is the selection of appropriate calibration standards, as the hydrodynamic volume of lignin can differ from that of common standards like linear polystyrene.

Non-Destructive and High-Throughput Analytical Platforms

The development and application of non-destructive and high-throughput analytical platforms are crucial for the efficient characterization of large numbers of biomass samples, particularly in breeding programs and process optimization.

FT-NIR Spectroscopy with Chemometric Modeling

Fourier Transform-Near Infrared (FT-NIR) spectroscopy, coupled with chemometric modeling, represents a rapid and non-destructive approach for the characterization of lignin, including the prediction of its syringyl content or S/G ratio. FT-NIR spectroscopy measures overtone and combination bands arising from vibrations of functional groups such as C-H, N-H, O-H, and S-H moieties. These spectral features, while subtle, contain information related to the chemical composition and structure of the sample. Chemometric models, such as Partial Least Squares Regression (PLSR) and Principal Component Regression (PCR), are built by correlating the FT-NIR spectral data with reference values obtained from traditional analytical methods (e.g., wet chemistry or Py-GC/MS) for properties like the S/G ratio. Once calibrated, these models can rapidly predict the S/G ratio of new samples based solely on their FT-NIR spectra. Studies have demonstrated that chemometric models based on FT-NIR data can provide good predictive results for the S/G ratio in lignin, with high coefficients of determination when validated against wet chemical methods. While offering advantages in terms of speed and sample preparation, FT-NIR spectroscopy can be sensitive to the moisture content of the sample, which may require sophisticated pre-testing preparation. Despite this, FT-NIR spectroscopy with chemometric modeling is a valuable tool for high-throughput screening and analysis of biomass for its syringyl lignin characteristics.

Raman and Mid-Infrared Spectroscopy for Predictive Modeling

Vibrational spectroscopy, including Raman and Mid-Infrared (MIR) spectroscopy, offers rapid, non-destructive, and high-throughput methods for characterizing lignin composition, including the estimation of syringyl unit content and the S/G ratio. These techniques analyze the molecular vibrations within the lignin structure, providing spectral fingerprints that can be correlated with specific structural features, such as the presence and abundance of syringyl units.

Research has demonstrated the utility of both Raman and MIR spectroscopy, often coupled with multivariate analysis techniques like Partial Least Squares (PLS) regression, for the predictive modeling of lignin S/G ratios in diverse plant species. Studies using spectral data from MIR, Near-Infrared (NIR), and Raman spectroscopies, combined with S/G ratios determined by methods such as pyrolysis molecular beam mass spectrometry, have shown that robust predictive models can be assembled using PLS. d-nb.infodpi.qld.gov.auresearchgate.net

Detailed research findings indicate that both Raman and MIR spectroscopy are effective for predicting S/G ratios. In one study involving a diverse consortium of eucalypt and Acacia trees, PLS models based on Raman and MIR spectral data yielded lower root mean standard errors of prediction (RMSEP) for validation sets compared to NIR spectroscopy. d-nb.infodpi.qld.gov.auresearchgate.net Correlation coefficients (r) for the validation sets also followed a similar pattern, with Raman and MIR showing stronger correlations. d-nb.infodpi.qld.gov.auresearchgate.net

Spectroscopy TypeValidation Set RMSEPValidation Set Correlation Coefficient (r)
Raman0.13 to 0.160.89 to 0.91
Mid-Infrared0.13 to 0.150.87 to 0.91
Near-Infrared0.18 to 0.210.79 to 0.82

This suggests that Raman and MIR spectroscopy provide more accurate predictions of S/G ratio in a diverse range of feedstocks. d-nb.infodpi.qld.gov.auresearchgate.net

Specific Raman bands have been associated with syringyl units in lignin. For instance, a method based on the area intensity of the 370 cm⁻¹ Raman band has been developed for estimating syringyl units in wood lignins. acs.orgusda.gov This approach showed good linear correlations when correlated with %S values determined by established methods like thioacidolysis, DFRC, and 2D-HSQC NMR. acs.orgusda.gov The correlation with 2D NMR was particularly strong (R² = 0.804), suggesting that the Raman method can effectively represent the syringyl content of the whole cell wall lignin. acs.orgusda.gov

While vibrational spectroscopy offers advantages in terms of speed and sample preparation, challenges such as auto-fluorescence in Raman spectroscopy, particularly from lignin and other cell wall components, can potentially interfere with signal analysis and prediction accuracy. nih.govacs.org However, using longer excitation wavelengths, such as 1064 nm in FT-Raman, can mitigate the impact of auto-fluorescence. acs.org

Isotope-Labeled Precursor Tracer Experiments

Isotope-labeled precursor tracer experiments are invaluable tools for elucidating the biosynthetic pathways leading to the formation of syringyl units and their incorporation into the lignin polymer. By feeding plants with lignin precursors labeled with stable isotopes (such as deuterium (B1214612) or ¹³C), researchers can track the metabolic fate of these compounds and confirm the enzymatic steps involved in syringyl lignin biosynthesis.

These experiments have been instrumental in supporting the understanding of the phenylpropanoid pathway, which leads to the formation of monolignols, including sinapyl alcohol, the precursor for syringyl units. acs.orgnih.govacs.org Specifically, studies using labeled sinapic acid, a precursor to sinapyl alcohol, have provided direct evidence for its conversion and incorporation into syringyl lignin. acs.orgnih.govacs.org

In tracer experiments, synthesized labeled lignin precursors, such as heptadeuterosinapic acid-[8-D, 3,5-OCD₃], are fed to plant tissues. acs.orgnih.govacs.org The incorporation of the labeled precursor into lignin is then traced using techniques like gas chromatography-mass spectrometry (GC-MS) following lignin degradation. acs.orgnih.govacs.org When heptadeuterosinapic acid was fed to species like Robinia pseudoacacia and Nerium indicum, syringyl units containing seven deuterium labels were detected. acs.orgnih.govacs.org This finding strongly supports the widely accepted pathway where sinapic acid is converted to sinapyl alcohol via sinapoyl-CoA before polymerization into syringyl lignin. acs.orgnih.govacs.org

Isotope labeling experiments have also been used to study the metabolic flux of phenylpropanoids and their incorporation into lignin subunits. For example, feeding excised stems of Arabidopsis with ¹³C₆-ring labeled phenylalanine ([¹³C₆]-Phe) allowed researchers to trace phenylpropanoid metabolism and observe the rapid incorporation of the label into all three lignin subunits, including syringyl units. nih.gov Analysis by liquid chromatography coupled with tandem MS (LC/MS-MS) enabled the detection and quantification of labeled pathway intermediates and end products. nih.gov

Furthermore, tracer experiments using labeled monolignol glucosides have provided insights into their behavior during lignification in angiosperms. researcher.life Studies administering radioisotope-labeled and stable isotope-labeled glucosides have shown that the aglycone from coniferaldehyde (B117026) glucoside can be efficiently incorporated into both guaiacyl and syringyl lignin as a cinnamyl alcohol unit, suggesting the importance of the cinnamaldehyde (B126680) form in syringyl lignin biosynthesis in these plants. researcher.life

These detailed research findings from isotope-labeled precursor tracer experiments provide critical validation for the proposed biosynthetic routes and contribute to a deeper understanding of how syringyl units are formed and integrated into the complex lignin polymer.

Synthetic Approaches and Derivatization of Syringyl Containing Structures

Synthesis of Syringyl Alcohol and its Protected Forms for Chemical Transformations

Syringyl alcohol (4-hydroxy-3,5-dimethoxybenzyl alcohol) is a fundamental syringyl-containing synthon. Its synthesis and subsequent protection are crucial steps for incorporating the syringyl moiety into more complex architectures or for further chemical transformations. While the search results primarily focus on the use of protected syringyl alcohol in the synthesis of cryptophanes, they indicate that syringyl alcohol itself is a starting material for such derivatization. For instance, allylated syringyl alcohol derivatives have been used in cyclization reactions. researchgate.netresearchgate.netfu-berlin.de Syringyl alcohol diacetate has also been identified as a protected form. bmrb.io The protection of the hydroxyl group(s) is often necessary to prevent unwanted side reactions during subsequent synthetic steps, particularly in reactions involving reactive functional groups or harsh conditions.

Formation of Novel Syringyl-Derived Cryptophane Structures

Cryptophanes are a class of macrocyclic host molecules known for their ability to encapsulate guest species. Syringyl units can be incorporated into the structure of cryptophanes, leading to novel derivatives with potentially altered host-guest properties. The synthesis of highly substituted cryptophane derivatives bearing nine and twelve methoxy (B1213986) substituents has been reported, utilizing protected syringyl alcohol as a key precursor. researchgate.netnih.govacs.org These represent the first examples of cryptophane derivatives with more than six substituents on the benzene (B151609) rings. researchgate.netnih.govacs.org

The preparation of these highly substituted cryptophanes is achieved through the synthesis of cyclotrisyringyl (CTS) and cyclotetrasyringyl (CTTS) derivatives. researchgate.netnih.govacs.org The cyclization of a protected syringyl alcohol derivative in the presence of a catalytic amount of scandium triflate (Sc(OTf)₃) has been shown to yield the cyclotrisyringyl derivative. researchgate.netnih.govacs.org This reaction also provides the protected cyclotetrasyringyl derivative, albeit in a lower yield. researchgate.netnih.govacs.org

Cyclotrisyringyl and Cyclotetrasyringyl Derivatives

The synthesis of cyclotrisyringyl (CTS) derivative 36 and cyclotetrasyringyl (CTTS) derivative 37 has been reported from an allylated syringyl alcohol derivative in the presence of Sc(OTf)₃. researchgate.netresearchgate.net The cyclotrisyringyl derivative was obtained in a 20% yield, while the cyclotetrasyringyl derivative was obtained in a 7% yield. researchgate.netresearchgate.net These compounds were fully characterized using techniques such as ¹H NMR, IR, and X-ray crystallography. researchgate.netnih.govacs.org Other conditions, such as using HClO₄ and SnCl₄, failed to yield the CTS product. researchgate.net

Below is a table summarizing the yields of Cyclotrisyringyl and Cyclotetrasyringyl derivatives from a reported synthesis:

ProductCatalystYield (%)
Cyclotrisyringyl DerivativeSc(OTf)₃20
Cyclotetrasyringyl DerivativeSc(OTf)₃7

Diastereomeric Considerations in Cryptophane Synthesis

The synthesis of these highly substituted syringyl-derived cryptophanes gives rise to both anti and syn diastereomers. researchgate.netnih.govacs.org This is in contrast to what is typically observed for the synthesis of cryptophane-A congeners. researchgate.netnih.govacs.org The formation of these diastereomers adds another layer of complexity to the synthesis and requires methods for their separation and characterization. X-ray crystallography has been utilized to ascertain the stereochemistry of these new cryptophane derivatives. researchgate.netnih.govacs.org Accessing syn diastereomers of cryptophane cages can be challenging, and specific methods, such as the use of HFIP as a co-solvent, have been explored to influence regioselectivity and favor the formation of syn stereomers in cryptophane synthesis. rsc.org

Chemical Modification of Syringaldehyde (B56468) and Related Lignin (B12514952) Monomers

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is another important syringyl-based building block readily available from lignin. Its aldehyde functionality and phenolic hydroxyl group offer multiple sites for chemical modification, enabling the synthesis of a wide range of derivatives with diverse properties. Chemical modification techniques are employed to transform lignin into more reactive and processable molecules, and syringaldehyde, as a lignin-derived monomer, is a key substrate in these processes. icevirtuallibrary.com Syringaldehyde can be used as a monomer in the synthesis of various polymers, participating in polymerization reactions through its methoxy and aldehyde groups. icevirtuallibrary.com It can also be used to modify existing polymers to enhance their performance. icevirtuallibrary.com Coupling of syringaldehyde to other aldehydes can be achieved through methods like the McMurry reaction or electrochemical reactions. google.com A novel method for the self-cross-linking of syringaldehyde via activated methoxy groups has also been developed. acs.org

Synthesis of Nitrogenated Syringyl Derivatives

The chemical modification of syringaldehyde towards the synthesis of nitrogenated derivatives has been explored. rsc.orguniovi.esrsc.org Simple conventional chemical transformations starting from natural monomers like syringaldehyde have yielded a series of lignin-derived nitrogenated compounds in high yields, ranging from 73% to 99%. rsc.orgrsc.org These derivatives include structures such as oximes, hydrazones, and tetrazoles, formed through reactions involving the aldehyde function of syringaldehyde. rsc.orguniovi.es The introduction of nitrogenated electron-withdrawing groups can enhance the stability of radical intermediates, favoring dimerization reactions. rsc.orgrsc.org

Reactivity of Syringyl Derivatives in Chemoenzymatic Processes

Syringyl derivatives, particularly the synthesized nitrogenated compounds, have been investigated for their reactivity in chemoenzymatic processes, specifically as potential mediators in laccase-catalyzed oxidation reactions. rsc.orguniovi.esrsc.org Laccases are enzymes that catalyze the oxidation of phenolic compounds, and mediators are often used to expand the range of substrates that can be oxidized. rsc.orgncsu.edu Studies have evaluated the activity of these nitrogenated syringyl derivatives with commercially available laccases from Trametes versicolor (LTv) and Myceliophthora thermophila (Novozym 51003). rsc.orguniovi.es

Preliminary experiments showed promising levels of activity towards the oxidation of lignin model compounds such as veratryl alcohol (a monomeric structure) and adlerol (a dimeric structure), with conversions higher than those achieved with natural vanillin (B372448) and syringaldehyde. rsc.orguniovi.es For instance, conversions up to 70% were observed with veratryl alcohol and up to 22% with adlerol when using the synthesized derivatives. rsc.orguniovi.es In contrast, natural vanillin and syringaldehyde showed lower conversions (up to 7% with veratryl alcohol and almost negligible with adlerol). rsc.orguniovi.es The efficiency of these processes was also found to be influenced by the pH of the reaction medium. rsc.orguniovi.es Syringyl oximes have shown significant conversions in laccase-catalyzed processes. uniovi.es Tetrazole derivatives have also shown enhanced conversions. rsc.org The additional methoxy group in syringyl-derived substrates compared to vanillin-derived ones can positively influence their acceptance by certain laccases, such as Novozym 51003. rsc.org Increasing the substrate concentration for cases with higher conversions has shown that good levels of catalytic activity can be maintained, improving productivities. rsc.org For example, relative activity values of 186–295% were found with certain syringyl derivatives in Novozym 51003-catalyzed reactions. rsc.org Chemoenzymatic approaches are also being explored for the synthesis of bio-based styrene (B11656) derivatives from lignin-derived phenolic acids. nih.gov

Below is a table illustrating the improved conversion of a lignin model compound (veratryl alcohol) using synthesized nitrogenated derivatives compared to natural compounds in laccase-catalyzed oxidation:

Mediator ClassExample DerivativeLaccase SourceVeratryl Alcohol Conversion (%)
Natural AldehydeSyringaldehydeTrametes versicolorUp to 7
Natural AldehydeVanillinTrametes versicolorUp to 7
Synthesized NitrogenatedOxime (Syringyl)Trametes versicolor> 30
Synthesized NitrogenatedTetrazoleNovozym 51003Enhanced conversions

Note: Conversion values for specific derivatives and conditions varied in the source material; the table provides a general comparison based on the reported findings. rsc.orguniovi.esrsc.org

Controlled Enzymatic Polymerization of Sinapyl Alcohol

Enzymatic dehydrogenative polymerization of monolignols, such as sinapyl alcohol, is a method used to create synthetic lignins, known as dehydrogenation polymers (DHPs). These DHPs serve as model polymers for studying lignin structure and polymerization processes. The polymerization of sinapyl alcohol (S-alc) catalyzed by enzymes like horseradish peroxidase (HRP) in the presence of hydrogen peroxide mimics the radical coupling that occurs during natural lignification. d-nb.infonii.ac.jp

The conventional enzymatic polymerization of sinapyl alcohol alone has historically resulted in very low yields of syringyl synthetic lignins (S-DHPs). researchgate.netresearchgate.net This low yield is associated with the low reactivity of syringyl quinone methide intermediates (S-QM) with nucleophiles in the polymerization system, which can retard subsequent polymerization steps. researchgate.netresearchgate.net

However, the presence of suitable nucleophiles with high nucleophilicity towards S-QM can promote the rearomatization of S-QM and enhance the polymerization process, leading to significantly higher yields of S-DHPs. researchgate.netresearchgate.net For example, the addition of azide (B81097) ions has been shown to greatly increase the yield of S-DHP in HRP-catalyzed polymerization of sinapyl alcohol. researchgate.net

Production of Dehydrogenation Polymers (DHPs) with Varied S/G Ratios

Dehydrogenation polymers (DHPs) can be synthesized from mixtures of different monolignols, primarily coniferyl alcohol (G monomer) and sinapyl alcohol (S monomer), to produce synthetic lignins with varied syringyl to guaiacyl (S/G) ratios. d-nb.infonih.gov The "Zutropf" method, which involves the gradual addition of monolignols to the polymerization system, is a common technique for synthesizing DHPs. nih.govnih.gov

Studies comparing DHPs synthesized from various ratios of coniferyl alcohol and sinapyl alcohol to natural wood lignins have shown similar tendencies in terms of interunit linkage types. nih.gov The presence of both syringyl and guaiacyl units in the polymerization mixture is effective in producing higher amounts of β-O-4 and 4-O-5 structures, although it can lower the total amount of cinnamyl alcohol and aldehyde end groups. nih.govacs.org The relative frequency of the β-β structure has been observed to increase with increasing syringyl units, while that of β-5 and 5-5 structures decreases. nih.gov

The synthesis conditions, including the ratio of monomers, enzyme activity, pH, and reaction scale, significantly influence the chemical structure and properties of the resulting DHPs. nii.ac.jp For instance, acidic conditions can increase the β-O-4 content, while reactions at higher pH may lead to higher β-1 contents and lower β-5 contents. nii.ac.jp

Formation of Syringyl Derivatives from Lignin Depolymerization

Lignin, a complex aromatic polymer primarily composed of phenylpropanoid units, including syringyl, guaiacyl, and p-hydroxyphenyl units, is a significant renewable source for the production of value-added aromatic chemicals. frontiersin.org Depolymerization of lignin involves breaking down its complex structure and the cleavage of inter-unit linkages, which is essential for its efficient utilization. researchgate.net Various methods, including chemical and thermal processes, are employed for lignin depolymerization, leading to a range of phenolic compounds. frontiersin.org

Oxidative depolymerization is one approach that can yield oxygenated aromatic molecules. frontiersin.orgresearchgate.net This process often involves electron transfer or hydrogen atom extraction from lignin, resulting in reactions such as aromatic ring hydroxylation, phenol (B47542) oxidation, and cleavage of ether and carbon-carbon bonds. frontiersin.orgmdpi.com

Generation of Syringaldehyde, Syringol, and Acetosyringone (B1664989)

Syringaldehyde, syringol, and acetosyringone are valuable syringyl derivatives that can be generated from lignin depolymerization. mdpi.comnih.gov These compounds are often among the major products obtained from the breakdown of lignin, particularly from lignins rich in syringyl units, such as those derived from angiosperms. mdpi.comwikipedia.org

Oxidative depolymerization of lignin, often assisted by catalysts and/or microwave heating, has been shown to effectively produce these syringyl derivatives. mdpi.comnih.govresearchgate.net For instance, oxidative depolymerization of lignin extracted from palm empty fruit bunch using mixed metal oxide catalysts under microwave heating yielded syringol, acetosyringone, and syringaldehyde as key products. mdpi.comnih.govresearchgate.net

Studies have investigated the influence of catalysts and reaction conditions on the yield and selectivity of these derivatives. mdpi.comresearchgate.net For example, using a Cu-Fe/Al₂O₃ catalyst in microwave-assisted oxidative depolymerization of NaOH-extracted lignin resulted in high selectivity towards syringol and acetosyringone. mdpi.comnih.govresearchgate.netresearchgate.net Another study on microwave-assisted alkali lignin depolymerization reported acetosyringone and syringaldehyde among the phenolic compounds produced, with yields influenced by the solvent and temperature used. frontiersin.org

Base-catalyzed depolymerization (BCD) of lignin, typically conducted under harsh conditions, can also yield syringol and its derivatives as abundant products. frontiersin.org The mechanism involves the breakage of aryl-alkyl ether bonds, particularly the β-O-4 linkage, and potentially the cleavage of methoxy groups. frontiersin.org

The formation of these syringyl derivatives is a key aspect of lignin valorization, transforming a complex biopolymer into simpler, valuable chemical building blocks. frontiersin.orgresearchgate.netresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
Syringyl7041 (for Syringol) wikipedia.orgfishersci.sechemspider.com
Sinapyl alcohol5280507 uni.luwikipedia.orgmpg.denih.gov
Syringaldehyde8655 wikipedia.orgfishersci.fifishersci.cathegoodscentscompany.comuni.lu
Syringol7041 wikipedia.orgfishersci.sechemspider.com
Acetosyringone17198 fishersci.ptfishersci.commetabolomicsworkbench.orgnih.govthegoodscentscompany.com

This section details specific methods for synthesizing structures containing syringyl units and deriving syringyl compounds from lignin.

Controlled Enzymatic Polymerization of Sinapyl Alcohol

Enzymatic dehydrogenative polymerization of monolignols, such as sinapyl alcohol, is a method used to create synthetic lignins, known as dehydrogenation polymers (DHPs). These DHPs serve as model polymers for studying lignin structure and polymerization processes. d-nb.infonii.ac.jp The polymerization of sinapyl alcohol (S-alc) catalyzed by enzymes like horseradish peroxidase (HRP) in the presence of hydrogen peroxide mimics the radical coupling that occurs during natural lignification. d-nb.infonii.ac.jp

The conventional enzymatic polymerization of sinapyl alcohol alone has historically resulted in very low yields of syringyl synthetic lignins (S-DHPs). researchgate.netresearchgate.net This low yield is associated with the low reactivity of syringyl quinone methide intermediates (S-QM) with nucleophiles in the polymerization system, which can retard subsequent polymerization steps. researchgate.netresearchgate.net

However, the presence of suitable nucleophiles with high nucleophilicity towards S-QM can promote the rearomatization of S-QM and enhance the polymerization process, leading to significantly higher yields of S-DHPs. researchgate.netresearchgate.net For example, the addition of azide ions has been shown to greatly increase the yield of S-DHP in HRP-catalyzed polymerization of sinapyl alcohol. researchgate.net

Production of Dehydrogenation Polymers (DHPs) with Varied S/G Ratios

Dehydrogenation polymers (DHPs) can be synthesized from mixtures of different monolignols, primarily coniferyl alcohol (G monomer) and sinapyl alcohol (S monomer), to produce synthetic lignins with varied syringyl to guaiacyl (S/G) ratios. d-nb.infonih.gov The "Zutropf" method, which involves the gradual addition of monolignols to the polymerization system, is a common technique for synthesizing DHPs. nih.govnih.gov

Studies comparing DHPs synthesized from various ratios of coniferyl alcohol and sinapyl alcohol to natural wood lignins have shown similar tendencies in terms of interunit linkage types. nih.gov The existence of both syringyl and guaiacyl units in the polymerization mixture is effective in producing higher amounts of β-O-4 and 4-O-5 structures, although it can lower the total amount of cinnamyl alcohol and aldehyde end groups. nih.govacs.org The relative frequency of the β-β structure has been observed to increase with increasing syringyl units, while that of β-5 and 5-5 structures decreases. nih.gov

The synthesis conditions, including the ratio of monomers, enzyme activity, pH, and reaction scale, significantly influence the chemical structure and properties of the resulting DHPs. nii.ac.jp For instance, acidic conditions can increase the β-O-4 content, while reactions at higher pH may lead to higher β-1 contents and lower β-5 contents. nii.ac.jp

Formation of Syringyl Derivatives from Lignin Depolymerization

Lignin, a complex aromatic polymer primarily composed of phenylpropanoid units, including syringyl, guaiacyl, and p-hydroxyphenyl units, is a significant renewable source for the production of value-added aromatic chemicals. frontiersin.org Depolymerization of lignin involves breaking down its complex structure and the cleavage of inter-unit linkages, which is essential for its efficient utilization. researchgate.net Various methods, including chemical and thermal processes, are employed for lignin depolymerization, leading to a range of phenolic compounds. frontiersin.org

Oxidative depolymerization is one approach that can yield oxygenated aromatic molecules. frontiersin.orgresearchgate.net This process often involves electron transfer or hydrogen atom extraction from lignin, resulting in reactions such as aromatic ring hydroxylation, phenol oxidation, and cleavage of ether and carbon-carbon bonds. frontiersin.orgmdpi.com

Generation of Syringaldehyde, Syringol, and Acetosyringone

Syringaldehyde, syringol, and acetosyringone are valuable syringyl derivatives that can be generated from lignin depolymerization. mdpi.comnih.gov These compounds are often among the major products obtained from the breakdown of lignin, particularly from lignins rich in syringyl units, such as those derived from angiosperms. mdpi.comwikipedia.org

Oxidative depolymerization of lignin, often assisted by catalysts and/or microwave heating, has been shown to effectively produce these syringyl derivatives. mdpi.comnih.govresearchgate.net For instance, oxidative depolymerization of lignin extracted from palm empty fruit bunch using mixed metal oxide catalysts under microwave heating yielded syringol, acetosyringone, and syringaldehyde as key products. mdpi.comnih.govresearchgate.net

Studies have investigated the influence of catalysts and reaction conditions on the yield and selectivity of these derivatives. mdpi.comresearchgate.net For example, using a Cu-Fe/Al₂O₃ catalyst in microwave-assisted oxidative depolymerization of NaOH-extracted lignin resulted in high selectivity towards syringol and acetosyringone. mdpi.comnih.govresearchgate.netresearchgate.net Another study on microwave-assisted alkali lignin depolymerization reported acetosyringone and syringaldehyde among the phenolic compounds produced, with yields influenced by the solvent and temperature used. frontiersin.org

Base-catalyzed depolymerization (BCD) of lignin, typically conducted under harsh conditions, can also yield syringol and its derivatives as abundant products. frontiersin.org The mechanism involves the breakage of aryl-alkyl ether bonds, particularly the β-O-4 linkage, and potentially the cleavage of methoxy groups. frontiersin.org

The formation of these syringyl derivatives is a key aspect of lignin valorization, transforming a complex biopolymer into simpler, valuable chemical building blocks. frontiersin.orgresearchgate.netresearchgate.net

Biological and Industrial Implications of Syringyl Lignin Composition

Influence of S/G Ratio on Lignin (B12514952) Macromolecular Structure and Interunit Linkages

The S/G ratio is a key determinant of the type and frequency of interunit linkages within the lignin polymer. A higher S/G ratio is generally associated with a greater abundance of certain ether linkages and a reduction in some carbon-carbon bonds.

Research indicates that the presence of both syringyl and guaiacyl units is effective in producing higher amounts of β-O-4 and 4-O-5 structures within the lignin polymer. researchgate.netacs.orgnih.gov Conversely, increasing syringyl units tends to decrease the relative frequency of β-5 and 5-5 structures. researchgate.netacs.orgnih.gov Higher S/G ratios may also lead to a reduction in β-β type carbon-carbon bonds. nih.govmontana.edu The prevalence of β-O-4 linkages contributes to the formation of uncondensed lignin structures. nih.govmontana.eduacs.org

The chemical nature of the syringyl unit also influences the reactivity of these linkages. Under alkaline pulping conditions, the presence of a syringyl nucleus accelerates the cleavage of the β-O-4 bond. ncsu.edutandfonline.comresearchgate.netacs.org This is attributed to factors such as the relatively higher acidity of the α-hydroxy groups in syringyl-type lignin model compounds compared to guaiacyl-type, and the syringyl nucleus being a better leaving group during β-O-4 bond cleavage. tandfonline.comresearchgate.net These chemical characteristics make the β-O-4 bond in syringyl lignin more susceptible to alkaline-induced degradation. tandfonline.comresearchgate.net Studies using dimeric β-O-4 type lignin model compounds have shown that the presence of a syringyl nucleus strongly influences the reaction rate and the ratio of erythro to threo isomers during alkaline delignification. acs.org

The influence of the S/G ratio on interunit linkages can be summarized as follows:

Linkage TypeInfluence of Increasing S/G RatioNotes
β-O-4Increased relative frequencyPresence of both S and G units is effective. researchgate.netacs.orgnih.gov More prone to alkaline cleavage. tandfonline.comresearchgate.net
4-O-5Increased relative frequencyPresence of both S and G units is effective. researchgate.netacs.orgnih.gov
β-5Decreased relative frequency researchgate.netacs.orgnih.gov
5-5Decreased relative frequency researchgate.netacs.orgnih.gov
β-β (C-C)Reduced relative frequency nih.govmontana.edu

Role of Syringyl Lignin in Plant Biology and Development

Lignin, including its syringyl component, is integral to the structural integrity and function of various plant tissues. It is deposited in the secondary cell walls and plays vital roles in mechanical support and water transport. nih.govmdpi.com

Lignin is deposited in the secondary walls of specific plant cells, including those in the xylem and phloem fibers. mdpi.com While xylem tissue can be predominantly composed of G lignin in some species, S lignin is present in the anatomically analogous fiber cells found in the stems of angiosperms and Selaginella. nih.gov The evolutionary development of S-lignified fibers may have facilitated the evolution of comparatively weaker vessel elements in the vascular systems of these plants. nih.gov Xylem fibers in Arabidopsis, for instance, are primarily lignified through cell-autonomous processes and are characterized by an enrichment of S-units. nih.gov Lignification in the xylem of roots has also been observed to play a role in mitigating the transport of heavy metals, such as Cadmium, within the plant. mdpi.com

Lignin plays a significant role in the plant's defense mechanisms against a variety of biotic and abiotic stresses. mdpi.comresearchgate.netscielo.org.mxwikipedia.org The biosynthesis and deposition of lignin are often increased in response to stress conditions. scielo.org.mx This stress-induced lignin, sometimes referred to as 'defense lignin', can exhibit chemical differences compared to developmental lignin. researchgate.netaloki.hu

Syringyl lignin appears to be particularly involved in plant defense. Some plants selectively accumulate S lignin when subjected to pathogen attack. nih.gov For example, in the hypersensitive response of wheat to Puccinia graminis, lignification occurs and results in the accumulation of lignin containing syringyl units. mdpi.com Genetically engineered plants with modified S lignin content have demonstrated increased resistance to environmental stresses. aloki.hu An increase in S lignin within vascular bundles has been hypothesized to impede pathogen feeding or restrict the flow of nutrients to them. scielo.org.mx Furthermore, monolignols themselves possess antimicrobial properties. nih.gov

Syringyl Lignin in Xylem Lignification and Fiber Cell Function Evolution

Syringyl Lignin in Lignocellulosic Biomass Utilization and Processing

The presence and composition of lignin, including the S/G ratio, significantly impact the efficiency of utilizing lignocellulosic biomass for various industrial applications, such as the production of biofuels and biochemicals. The complex structure of lignin presents a challenge in breaking down lignocellulose. rsc.orgmdpi.comosti.gov

A high S/G ratio can be advantageous in lignin depolymerization processes as it is associated with a higher proportion of labile ether bonds that are more readily cleaved during pretreatment. mdpi.com Additionally, a higher occurrence of β-β' bonds in S-lignin can result in a lower molecular weight, which may facilitate the migration and removal of lignin during processing. mdpi.com Lignin's presence in the cell wall also limits the accessibility of cellulose (B213188) and hemicellulose to microbial enzymes, thereby reducing the digestibility of the biomass. wikipedia.org

Modern biorefineries are increasingly focusing on the comprehensive utilization of biomass, which includes finding ways to valorize the lignin component rather than treating it solely as waste. rsc.orgmdpi.comosti.gov Research is ongoing to develop sustainable methods for the recovery and utilization of lignin from lignocellulosic waste streams. mdpi.comresearchgate.net

Impact on Pulping and Delignification Efficiency

The composition of lignin, especially its syringyl content, plays a critical role in the efficiency of pulping and delignification processes, which are essential for separating cellulose fibers from the lignin matrix in industries like pulp and paper. Hardwood lignins generally have a higher proportion of syringyl units compared to softwood lignins mdpi.com. This difference in composition contributes to the observed variations in pulping performance between wood types.

Research indicates a strong correlation between a higher syringyl lignin content (and thus a higher S/G ratio) and increased delignification rates in processes such as kraft pulping researchgate.netncsu.edu. Syringyl units are known to be more reactive than guaiacyl units in alkaline pulping conditions due to the presence of two methoxyl groups at positions 3 and 5 of the aromatic ring, which facilitate the cleavage of β-O-4 ether linkages, the most abundant inter-unit linkage in lignin ncsu.edueucalyptus.com.br. A higher frequency of these more labile linkages in syringyl-rich lignin leads to more extensive fragmentation and dissolution of lignin during pulping.

Studies have shown that hardwood species with higher syringyl content exhibit faster delignification rates. For instance, Eucalyptus species, known for their high syringyl lignin content, generally show higher delignification rates compared to woods like maple, which have lower syringyl content researchgate.net.

The benefits of a high S/G ratio for the kraft process include not only faster delignification but also potentially reduced consumption of pulping chemicals and increased pulp yield researchgate.neteucalyptus.com.br. This is because less severe conditions may be required to remove lignin when it is more easily degraded.

Wood SpeciesS/G Ratio (Approximate)Relative Delignification Rate Constant (Arbitrary Units)
Eucalyptus globulusHighHigh
Eucalyptus nitensHighHigh
Eucalyptus urograndisHighHigh
Red OakIntermediateIntermediate
AcaciaIntermediateIntermediate
Red AlderLowLow
MapleLowLowest
Loblolly PineVery Low (Softwood)Much Lower than Hardwoods

Note: Data is illustrative and based on general trends observed in research on hardwood pulping researchgate.net. Specific values can vary depending on source, growth conditions, and measurement methods.

Genetic modification to increase the S/G ratio in trees like Eucalyptus has been shown to improve pulping efficiency, leading to higher pulp yields and reduced alkali consumption eucalyptus.com.br. For example, transgenic Eucalyptus lines with an increased S/G ratio demonstrated an increase in pulp yield and a decrease in alkali charge required to reach a specific kappa number eucalyptus.com.br.

Biomass Pre-treatment and Biofuel Production (e.g., Ethanol (B145695) Yield)

Lignin's recalcitrant nature is a major barrier to efficiently converting lignocellulosic biomass into biofuels like ethanol. Pre-treatment processes are necessary to break down the complex plant cell wall structure, making cellulose and hemicellulose more accessible to enzymatic hydrolysis, which releases fermentable sugars encyclopedia.pubfrontiersin.org. The composition and structure of lignin, including its syringyl content, influence the effectiveness of these pre-treatment methods and the subsequent sugar release and ethanol yield.

The presence of lignin restricts the access of hydrolytic enzymes to the cellulose and hemicellulose components encyclopedia.pub. Different pre-treatment methods, such as acid, alkali, and biological treatments, aim to disrupt the lignin-carbohydrate complex and/or remove lignin acs.orgencyclopedia.pubfrontiersin.org. The efficiency of lignin removal and the resulting accessibility of carbohydrates can be affected by the lignin's structural features, including the S/G ratio.

Studies have explored the impact of altering lignin composition through genetic engineering on biofuel production. For instance, down-regulation of genes involved in lignin biosynthesis in switchgrass, which resulted in a reduced S/G ratio and modestly decreased lignin content, significantly improved ethanol yield pnas.org. Transgenic switchgrass lines with altered lignin required less severe pre-treatment and lower enzyme dosages for equivalent ethanol yields using simultaneous saccharification and fermentation pnas.org. This suggests that modifying lignin structure, potentially by altering the S/G ratio, can reduce biomass recalcitrance and enhance the efficiency of biofuel production processes.

Alkaline pre-treatments, such as using NaOH, are effective in removing lignin and improving enzymatic hydrolysis, and their efficiency can be influenced by the biomass composition frontiersin.orgmdpi.com. The type of lignin (syringyl vs. guaiacyl) can affect how easily it is depolymerized and removed during these processes.

Influence on Enzymatic Degradation by Wood Decay Fungi

Wood decay fungi, particularly basidiomycetes, are the primary organisms capable of degrading lignin in nature nih.govresearchgate.net. These fungi employ different strategies for wood decay, broadly classified into white rot, brown rot, and soft rot nih.govresearchgate.net. The composition of lignin, including the proportion of syringyl units, influences the susceptibility of wood to degradation by these fungi.

White-rot fungi are particularly effective at degrading all components of the plant cell wall, including lignin nih.govresearchgate.net. Some white-rot fungi can selectively remove lignin, while others degrade lignin and carbohydrates simultaneously researchgate.net. Research suggests that the ratio of syringyl to guaiacyl lignin can influence the type and extent of decay by white-rot fungi cdnsciencepub.com.

Studies on transgenic poplar lines with increased syringyl lignin content (higher S/G ratio) have shown that these lines exhibit significantly improved resistance to degradation by various wood decay fungi compared to control lines nih.govnih.govresearchgate.net. This increased resistance was strongly correlated with the lignin monomer composition and its distribution within the wood structure nih.govresearchgate.net.

Wood Type / Genetic ModificationSyringyl Lignin ContentResistance to Wood Decay Fungi
Control PoplarNormalNormal susceptibility
Transgenic Poplar (High Syringyl)Extremely HighDrastically Improved Resistance

Note: Based on findings from studies on transgenic poplar and wood decay fungi nih.govnih.govresearchgate.net.

This enhanced durability in syringyl-rich wood is significant for applications where resistance to biological degradation is crucial, such as in construction materials. While brown-rot fungi primarily depolymerize cellulose and hemicellulose with limited lignin removal, and soft-rot fungi cause enzymatic decay of polysaccharides accompanied by some lignin degradation, the syringyl content appears to have a notable impact on the efficacy of white-rot decay nih.govresearchgate.netcdnsciencepub.com.

Valorization Strategies for Lignin and Syringyl-Derived Chemicals

Lignin, traditionally treated as a low-value byproduct in the pulp and paper industry, is increasingly recognized as a valuable and abundant source of aromatic chemicals mdpi.comnrel.gov. Valorization strategies aim to convert this complex biopolymer into a range of value-added products, including fuels, chemicals, and materials mdpi.comresearchgate.netnrel.gov. The syringyl units within the lignin structure are key targets for the production of specific high-value chemicals.

Lignin valorization often involves depolymerizing the lignin polymer into smaller aromatic compounds scispace.compsecommunity.orgmdpi.com. Various physical, chemical, physicochemical, and biological methods are being explored for this depolymerization mdpi.com. Syringyl-rich lignins, due to their higher proportion of easily cleavable β-O-4 linkages, can be particularly amenable to certain depolymerization techniques psecommunity.orgmdpi.com.

Key syringyl-derived chemicals that can be obtained from lignin include syringaldehyde (B56468) and syringic acid mdpi.com. These compounds, among others like vanillin (B372448) and guaiacols derived from guaiacyl units, serve as potential building blocks for a wide array of products.

Syringyl-Derived ChemicalPotential Applications
SyringaldehydePharmaceuticals, food, cosmetics, chemical synthesis fishersci.fi
Syringic AcidAntioxidants, polymers, chemical synthesis fishersci.fi

Research is focused on developing efficient and selective catalytic and biological processes to depolymerize lignin and convert the resulting monomers into desired products scispace.commdpi.comresearchgate.net. For example, syringaldehyde can be obtained directly from hardwood lignin or through the biotransformation of syringic acid mdpi.com. Syringaldehyde can also be a starting material for the synthesis of compounds like syringaresinol, a potential bio-based alternative to bisphenol A mdpi.com.

The valorization of lignin, including the targeted production of syringyl-derived chemicals, is a critical aspect of developing sustainable biorefineries and reducing reliance on fossil resources mdpi.comnrel.gov. Ongoing research aims to overcome the challenges associated with lignin's heterogeneity and recalcitrance to unlock its full potential as a renewable source of valuable aromatic compounds mdpi.comresearchgate.net.

Future Research Directions in Syringyl Lignin Science

Elucidation of Remaining Unknowns in Biosynthetic Pathways

Despite significant progress, the precise enzymatic steps and regulatory mechanisms governing syringyl lignin (B12514952) biosynthesis still contain unknowns. While the conventional pathway involves enzymes like Ferulate 5-hydroxylase (F5H) and Caffeic acid O-methyltransferase (COMT) in converting guaiacyl intermediates to syringyl units, recent studies suggest the existence of alternative or parallel pathways, particularly in grasses. pnas.orgmdpi.combiorxiv.orgoup.com For example, research in Brachypodium distachyon indicates an alternative route from tyrosine via sinapic acid for syringyl lignin synthesis, involving yet uncharacterized enzymatic steps. oup.com Similarly, studies on rice mutants suggest a potential C3′H-independent parallel pathway and the involvement of unidentified hydroxylases and O-methyltransferases in the synthesis of γ-p-coumaroylated monolignols, which may serve as precursors for G- and S-type units. biorxiv.org The independent evolution of syringyl lignin biosynthesis in lycophytes like Selaginella through a pathway bypassing several steps of the canonical pathway in flowering plants also highlights the diversity and remaining unknowns in this process. pnas.orgnih.gov Future research needs to focus on identifying and characterizing these novel enzymes and pathways, as well as understanding the coordinated effects between lignin genes and the complex regulatory networks, including the role of transcription factors and post-transcriptional modifications like alternative splicing, that control metabolic flux towards syringyl lignin. researcher.lifefrontiersin.orgfrontiersin.org

Development of Novel High-Throughput and Non-Destructive Analytical Tools

Accurate and efficient characterization of syringyl lignin content and structure is essential for both fundamental research and industrial applications. Traditional methods for determining lignin composition, such as wet chemistry methods (e.g., nitrobenzene (B124822) oxidation, thioacidolysis) and instrumental approaches (e.g., GC/MS, pyrolysis GC/MS, py-MBMS, NMR), can be laborious, time-consuming, destructive, and may utilize toxic reagents. d-nb.infobohrium.comosti.govresearchgate.net Furthermore, different techniques can yield varying results, making comparisons difficult. bohrium.com

Future research is directed towards developing novel high-throughput and non-destructive analytical tools that can rapidly and accurately assess syringyl lignin characteristics. Vibrational spectroscopy techniques, including Raman, near-infrared (NIR), and mid-infrared (MIR) spectroscopy, have shown promise in providing non-destructive and high-throughput qualitative and quantitative assessments of lignin S/G ratios. d-nb.infoosti.govresearchgate.netacs.orgdpi.qld.gov.au These methods, often combined with multivariate analysis, can efficiently screen large numbers of samples. d-nb.infoosti.govresearchgate.netdpi.qld.gov.au For instance, Raman spectroscopy utilizing the 370 cm⁻¹ band intensity has been explored for estimating syringyl units in wood lignins, showing good correlations with traditional methods like 2D-HSQC NMR. acs.org

Interactive Table: Comparison of Lignin Analysis Methods

MethodTypeThroughputDestructive?Reagents InvolvedNotes
ThioacidolysisChemical DegradationMediumYesYesCleaves β-O-4 bonds, may induce chemical changes. bohrium.com
Pyrolysis-Mass Spectrometry (Py-MS)InstrumentalHighYesNoWidely used for high-throughput analysis. bohrium.com
NMR (HSQC, Solid-State)InstrumentalMediumNoYes (for sample prep)Provides detailed structural and linkage information. bohrium.comacs.org
Vibrational Spectroscopy (Raman, NIR, MIR)InstrumentalHighNoNoNon-destructive, suitable for high-throughput screening. d-nb.infoosti.govacs.orgdpi.qld.gov.au

Future efforts will focus on refining these spectroscopic methods, developing new probes and techniques for in situ analysis, and integrating them with computational approaches for faster and more accurate characterization of syringyl lignin within the plant cell wall.

Exploration of Syringyl Lignin Engineering for Enhanced Biomass Properties

Modifying lignin content and composition, particularly increasing the proportion of syringyl units, is a key strategy for improving biomass properties for various applications, such as pulping and biofuel production. frontiersin.orgeucalyptus.com.brtandfonline.com Syringyl-rich lignins are generally less condensed and more easily degraded compared to guaiacyl-rich lignins, leading to improved saccharification efficiency and reduced chemical consumption in pulping processes. rsc.orgeucalyptus.com.brpnas.org

Genetic engineering approaches targeting key enzymes in the syringyl lignin pathway, such as F5H and COMT, have shown promise in altering the S/G ratio in plants like poplar, Arabidopsis, and sugarcane. rsc.orgeucalyptus.com.brtandfonline.comnih.govnih.gov Overexpression of ShF5H1 in sugarcane, for instance, led to a significant increase in the S/G ratio and improved saccharification efficiency in leaves. nih.govnih.gov Engineering syringyl lignin content in conifers, which naturally lack S units, has also been demonstrated, suggesting the potential to combine the desirable fiber properties of softwoods with the processing advantages of hardwoods. pnas.orgnih.gov

Future research in this area will involve a deeper understanding of the structure-property relationships of syringyl lignin within the cell wall, enabling more precise engineering strategies. This includes exploring tissue-specific lignin modifications, minimizing potential negative impacts on plant growth and development often associated with lignin manipulation, and utilizing advanced genetic tools like gene editing for targeted modifications. frontiersin.orgtandfonline.comnih.gov The goal is to develop biomass feedstocks with tailored lignin composition and structure optimized for specific industrial conversion processes.

Advanced Synthesis of Value-Added Syringyl-Derived Compounds

Lignin, particularly syringyl-rich lignin, represents a vast renewable source of aromatic compounds with potential for conversion into a wide range of value-added products, including biofuels, bioplastics, carbon fibers, adhesives, and phenolic compounds. frontiersin.orgmdpi.comresearchgate.netfrontiersin.orgpnnl.govresearchgate.net However, the complex and heterogeneous nature of lignin makes its efficient depolymerization and conversion challenging. mdpi.commdpi.com

Future research is focused on developing advanced chemical and biological catalytic methods for the selective cleavage of linkages within syringyl lignin and the efficient conversion of the resulting monomers and oligomers into high-value chemicals. This includes exploring novel catalysts and reaction conditions for depolymerization, as well as utilizing engineered microorganisms with specialized metabolic pathways to funnel lignin degradation products into targeted compounds like cis,cis-muconic acid. frontiersin.orgmdpi.com The development of novel selective cleavage methods for specific lignin linkages, such as the TIZ method for β-O-4 substructures, is also an important area of research. tandfonline.com

Interactive Table: Potential Value-Added Products from Syringyl Lignin

Product CategoryExamples
Aromatic Building BlocksPhenol (B47542), Catechol, Guaiacol, Syringol, Vanillin (B372448), Muconic Acid frontiersin.orgpnnl.govmdpi.com
BiopolymersLignin-based hydrogels, aerogels, polyurethanes frontiersin.orgresearchgate.net
FuelsBiofuels, syngas frontiersin.orgpnnl.gov
MaterialsCarbon fibers, adhesives, composites mdpi.comresearchgate.netresearchgate.netresearchgate.net
Specialty ChemicalsNutraceuticals, drugs, cosmetics frontiersin.org

Future efforts will aim at improving the efficiency and selectivity of these conversion processes, overcoming challenges related to product separation and purification, and developing integrated biorefinery concepts that maximize the value derived from all biomass components, including syringyl lignin. frontiersin.orgnrel.govosti.gov

Comprehensive Understanding of Syringyl Lignin's Functional Genomics and Proteomics

A comprehensive understanding of the genes, proteins, and regulatory networks involved in syringyl lignin biosynthesis and deposition is crucial for rational engineering of biomass. Functional genomics and proteomics approaches are essential tools for achieving this understanding.

Future research will involve large-scale transcriptomic, proteomic, and metabolomic studies to identify all genes encoding enzymes and regulatory proteins in the syringyl lignin pathway, as well as to understand their expression patterns and interactions under various developmental and environmental conditions. oup.comfrontiersin.org This includes investigating the role of transcription factors, such as NACs and MYBs, in regulating syringyl lignin biosynthesis, and exploring the impact of post-transcriptional modifications. researcher.lifefrontiersin.orgnih.gov Proteomic studies can help identify the abundance and activity of key enzymes involved in monolignol biosynthesis and polymerization. oup.com

By integrating data from these different "omics" approaches, researchers can build comprehensive models of syringyl lignin biosynthesis and regulation. This knowledge will facilitate the identification of novel targets for genetic manipulation and the development of more effective strategies for engineering biomass with desired syringyl lignin characteristics.

Q & A

Q. What are the standard methodologies for characterizing Syringil’s structural and chemical properties?

To ensure reproducibility, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C, 2D HSQC for lignin subunit analysis), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR) for structural elucidation. For purity validation, high-performance liquid chromatography (HPLC) and elemental analysis are critical. Experimental protocols must detail solvent systems, calibration standards, and instrument parameters to enable replication .

Q. How can researchers optimize this compound isolation from lignin sources while minimizing degradation?

Use sequential solvent extraction (e.g., dioxane/water mixtures) combined with mild acidic or enzymatic hydrolysis to preserve this compound’s native structure. Include controls for oxidative degradation by adding antioxidants (e.g., 2,6-di-tert-butyl-4-methylphenol) during extraction. Document yield, purity, and degradation byproducts using HPLC-MS .

Q. What statistical methods are appropriate for preliminary analysis of this compound’s reactivity in controlled environments?

Apply descriptive statistics (mean, standard deviation) and hypothesis testing (t-tests, ANOVA) to compare reaction rates under varying pH, temperature, or catalyst conditions. Use software like R or Python’s SciPy for robust analysis. Report effect sizes and confidence intervals to quantify uncertainty .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound reactivity across heterogeneous lignin matrices?

Conduct a systematic literature review to identify methodological disparities (e.g., lignin source, isolation techniques). Perform meta-analysis using random-effects models to account for inter-study variability. Validate findings through replication studies with standardized protocols .

Q. What experimental designs are suitable for studying this compound’s multifactorial interactions in lignocellulosic systems?

Utilize factorial design to evaluate interactions between variables such as temperature, enzyme concentrations, and substrate ratios. For example:

FactorLevel 1Level 2Level 3
Temperature (°C)305070
Enzyme (U/mg)102030

Analyze results using multivariate regression or response surface methodology (RSM) to model nonlinear relationships .

Q. How can this compound research be integrated into broader lignin biosynthesis frameworks while addressing knowledge gaps?

Align hypotheses with existing theories (e.g., the "random coupling" model of lignin polymerization). Use comparative genomics or transcriptomics to link this compound abundance to specific peroxidase isoforms. Validate through knockout mutants in model plants (e.g., Arabidopsis) and correlate findings with kinetic data from in vitro assays .

Methodological Best Practices

  • Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality in conflicting results. Cross-reference with lignin databases (e.g., LignoMol) for structural consistency checks .
  • Theoretical Alignment : Frame this compound studies within ecological or metabolic frameworks (e.g., its role in plant stress response) to enhance translational relevance. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .

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